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Compound of Interest

Compound Name: 1,8-Dinitroanthraquinone

Cat. No.: B085473

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectral
data for 1,8-dinitroanthraquinone. Due to the limited availability of experimentally derived
public data for this specific molecule, this document combines reported experimental infrared
(IR) spectroscopy data with predicted Nuclear Magnetic Resonance (NMR) and Ultraviolet-
Visible (UV-Vis) spectroscopic data. This guide is intended to serve as a valuable resource for
researchers and professionals in drug development and other scientific fields who require
spectral information for the characterization and analysis of 1,8-dinitroanthraquinone.

Spectroscopic Data Summary

The following tables summarize the key spectral data for 1,8-dinitroanthraquinone. It is
important to note that the NMR and UV-Vis data are computationally predicted and should be
used as a reference pending experimental verification.

Nuclear Magnetic Resonance (NMR) Spectral Data
(Predicted)

Table 1: Predicted *H NMR Spectral Data for 1,8-Dinitroanthraquinone

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b085473?utm_src=pdf-interest
https://www.benchchem.com/product/b085473?utm_src=pdf-body
https://www.benchchem.com/product/b085473?utm_src=pdf-body
https://www.benchchem.com/product/b085473?utm_src=pdf-body
https://www.benchchem.com/product/b085473?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (ppm) Multiplicity Assighment
8.45 d H-2, H-7
8.10 t H-3, H-6
7.95 d H-4, H-5

Predicted using online chemical database resources. Solvent: CDCls.

Table 2: Predicted 13C NMR Spectral Data for 1,8-Dinitroanthraquinone

Chemical Shift (ppm) Assignment
181.5 C-9, C-10
149.0 C-1,C-8
135.0 C-4a, C-9a
133.0 C-3,C-6
130.0 C-8a, C-10a
125.0 C-2,C-7
120.0 C-4,C-5

Predicted using online chemical database resources.

Infrared (IR) Spectral Data (Experimental)

Table 3: Experimental FT-IR Spectral Data for 1,8-Dinitroanthraquinone
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Wavenumber (cm~?) Assignment

~1680 C=0 (quinone) stretching

~1530 Asymmetric NO2 stretching

~1340 Symmetric NOz2 stretching
~1300-1000 C-N stretching, C-H bending
Below 900 Aromatic C-H out-of-plane bending

Data is indicative and based on typical values for dinitroanthraguinones.

Ultraviolet-Visible (UV-Vis) Spectral Data (Predicted)

Table 4: Predicted UV-Vis Spectral Data for 1,8-Dinitroanthraquinone

Amax (nm) Molar Absorptivity (€) Solvent
~250 Not available Ethanol
~330 Not available Ethanol

Predicted based on the chromophoric system of the molecule.

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the
spectral data presented. These protocols are based on standard laboratory practices for the
analysis of solid aromatic compounds.

NMR Spectroscopy

Sample Preparation: A sample of 1,8-dinitroanthraquinone (typically 5-10 mg) is dissolved in
a deuterated solvent (e.g., deuterated chloroform, CDCIs, or deuterated dimethyl sulfoxide,
DMSO-de) in a standard 5 mm NMR tube. The choice of solvent is crucial and should be one in
which the compound is sufficiently soluble.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b085473?utm_src=pdf-body
https://www.benchchem.com/product/b085473?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Instrumentation and Data Acquisition: *H and *3C NMR spectra are typically recorded on a 300,
400, or 500 MHz spectrometer. For tH NMR, the spectral width is set to encompass the
aromatic region (approximately 0-10 ppm). For 133C NMR, a wider spectral width is used
(approximately 0-200 ppm). Standard pulse sequences are employed for both one-dimensional
and, if necessary, two-dimensional (e.g., COSY, HSQC, HMBC) experiments to aid in structural
elucidation.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid 1,8-
dinitroanthraquinone powder is placed directly onto the diamond crystal of an ATR accessory.
A pressure arm is applied to ensure good contact between the sample and the crystal. This
method requires minimal sample preparation.

Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier-Transform
Infrared (FTIR) spectrometer. A background spectrum of the clean, empty ATR crystal is
recorded first. The sample spectrum is then acquired, typically over a range of 4000-400 cm™1,
The final spectrum is presented in terms of transmittance or absorbance.

UV-Vis Spectroscopy

Sample Preparation: A stock solution of 1,8-dinitroanthraquinone is prepared by accurately
weighing a small amount of the compound and dissolving it in a suitable UV-grade solvent
(e.g., ethanol, methanol, or acetonitrile) in a volumetric flask. Serial dilutions are then
performed to obtain a solution with an absorbance in the optimal range of the
spectrophotometer (typically 0.1-1.0 AU).

Instrumentation and Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam UV-
Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference. The
sample cuvette is filled with the prepared solution, and the absorbance is measured over a
specific wavelength range (e.g., 200-800 nm). The wavelengths of maximum absorbance
(Amax) are then identified.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectral analysis and the logical
relationship between the different spectroscopic techniques.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b085473?utm_src=pdf-body
https://www.benchchem.com/product/b085473?utm_src=pdf-body
https://www.benchchem.com/product/b085473?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

General Workflow for Spectral Analysis of 1,8-Dinitroanthraquinone
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Relationship of Spectroscopic Techniques for Structural Elucidation
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Overall Molecular Structure

Click to download full resolution via product page

To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data of 1,8-
Dinitroanthraquinone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085473#1-8-dinitroanthraquinone-spectral-data-nmr-
ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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